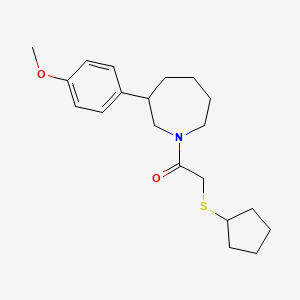

![molecular formula C12H20ClNO2 B2981378 3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride CAS No. 2567502-15-0](/img/structure/B2981378.png)

3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2-Bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride” is a chemical compound that is offered by several chemical suppliers . It is related to the class of compounds known as bicyclic amino acids .

Synthesis Analysis

The synthesis of related compounds involves the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid . The synthesis of propellanes containing a bicyclo[2.2.2]octene unit has been achieved via sequential usage of the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) as key steps .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) . These reactions are key steps in the synthesis of propellane derivatives containing a bicyclo[2.2.2]octene unit .Aplicaciones Científicas De Investigación

Synthesis and Transformations

Bicyclic compounds such as those derived from bicyclo[2.2.2]octane skeletons have been widely studied for their unique reactivity and potential as building blocks in organic synthesis. For instance, base-induced solvolyses of bicyclic α,α′-dichloro ketones have shown the formation of bicyclic α-oxo-acetals through an enolization/ionization mechanism, leading to products like 2-endo-hydroxynorbornene-2-exo-carboxylic acid through benzilic acid rearrangement of α-diketones (Föhlisch et al., 2001). Similarly, synthesis approaches for cyclohexanones conversion into hexahydronaphthalen-1(2H)-ones highlight the versatility of bicyclic compounds in producing complex structures (Rae & Umbrasas, 1976).

Polymerization and Material Science Applications

Research into the polymerization of norbornene derivatives has led to the development of cycloaliphatic polyolefins with functional groups, utilizing monomers such as bicyclo[2.2.2]hept-5-ene-2-carboxylic acid and its derivatives. These studies have revealed the potential of bicyclic compounds in creating polymers with specific structural features, offering insights into material science applications (Mathew et al., 1996).

Direcciones Futuras

The future directions in the field of compounds containing a bicyclo[2.2.2]octene unit could involve the development of new synthetic methodologies and the exploration of their increasing role in chemistry and biology . The synthesis of propellanes containing a bicyclo[2.2.2]octene unit via olefin metathesis approach is less explored and could be a potential area of future research .

Propiedades

IUPAC Name |

3-(2-bicyclo[2.2.2]oct-5-enylmethylamino)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c14-12(15)5-6-13-8-11-7-9-1-3-10(11)4-2-9;/h1,3,9-11,13H,2,4-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGMRXRCTSOWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1CC2CNCCC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2981304.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2981306.png)

![3-[3-(2,2-difluoroethoxy)-4-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981307.png)

![2-({6-ETHYL-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B2981310.png)

![5-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2981317.png)